molecular formula C7H3F4NO2 B2476913 3-Fluoro-5-(trifluoromethyl)isonicotinic acid CAS No. 1256807-10-9

3-Fluoro-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B2476913
CAS No.: 1256807-10-9
M. Wt: 209.1
InChI Key: BMNDNJKGHJTWTD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO2 It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while ensuring safety and environmental compliance. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isonicotinic acids.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)isonicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
  • 3-Fluoro-2-(trifluoromethyl)isonicotinic acid
  • 2-(Trifluoromethyl)isonicotinic acid

Uniqueness

3-Fluoro-5-(trifluoromethyl)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNDNJKGHJTWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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